molecular formula C11H19NO2S B2501519 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide CAS No. 2034452-10-1

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2501519
CAS No.: 2034452-10-1
M. Wt: 229.34
InChI Key: UYBYYHUFCYYIDY-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a cyclopropane carboxamide group attached to a methoxytetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxytetrahydrothiopyran Moiety: This step involves the cyclization of a suitable precursor, such as 4-methoxy-1-butanethiol, under acidic conditions to form the tetrahydrothiopyran ring.

    Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group can be introduced via a nucleophilic substitution reaction, where a cyclopropane carboxylic acid derivative reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiopyran moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents. Researchers are exploring its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
  • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamide

Uniqueness

Compared to similar compounds, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-14-11(4-6-15-7-5-11)8-12-10(13)9-2-3-9/h9H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBYYHUFCYYIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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